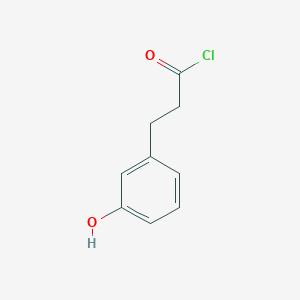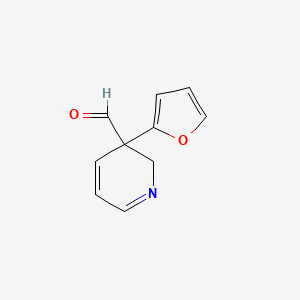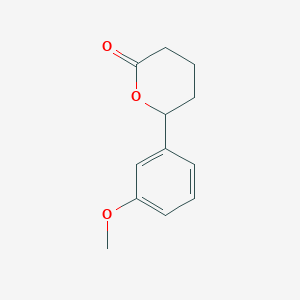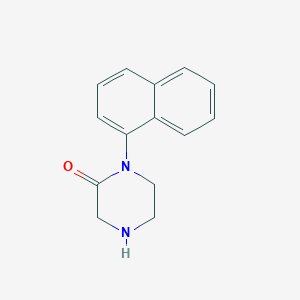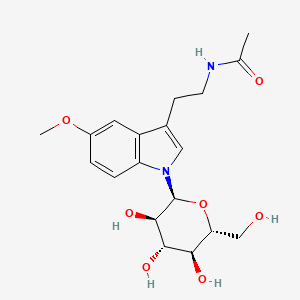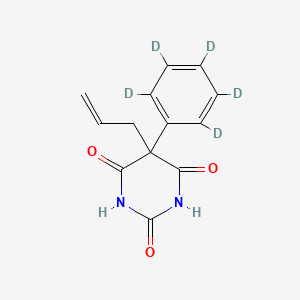
5-(2,3,4,5,6-pentadeuteriophenyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3,4,5,6-pentadeuteriophenyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione: is a deuterated derivative of a diazinane trione compound. The presence of deuterium atoms in the phenyl ring makes this compound particularly useful in isotopic labeling studies, which are essential for understanding complex chemical reactions and mechanisms. This compound is of significant interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3,4,5,6-pentadeuteriophenyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione typically involves the following steps:
Deuteration of Phenyl Ring: The phenyl ring is deuterated using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).
Formation of Diazinane Trione: The deuterated phenyl ring is then reacted with appropriate precursors to form the diazinane trione structure. This step may involve the use of reagents such as urea and acetic anhydride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized reactors and catalysts. The deuterated phenyl ring is then subjected to further chemical reactions to obtain the final product. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the diazinane trione structure are replaced with other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Isotopic Labeling: The deuterated phenyl ring allows for precise isotopic labeling studies, aiding in the understanding of reaction mechanisms and pathways.
Catalysis: The compound can be used as a catalyst or catalyst precursor in various chemical reactions.
Biology:
Metabolic Studies: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine:
Drug Development: The compound can be used in the development of deuterated drugs, which may exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry:
Material Science: The compound can be used in the development of advanced materials with unique properties, such as increased stability or altered reactivity.
Wirkmechanismus
The mechanism of action of 5-(2,3,4,5,6-pentadeuteriophenyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The deuterium atoms in the phenyl ring can influence the compound’s reactivity and stability, leading to unique effects in chemical and biological systems. The compound may act as a catalyst or inhibitor in various reactions, depending on the specific conditions and targets involved.
Vergleich Mit ähnlichen Verbindungen
Phenyl-D5-boronic acid: A deuterated form of phenylboronic acid, widely used in organic synthesis for the formation of carbon-carbon bonds.
2-(2,3,4,5,6-Pentadeuteriophenyl)phenol: Another deuterated compound used in isotopic labeling studies.
Uniqueness:
Deuterium Labeling: The presence of deuterium atoms in the phenyl ring makes 5-(2,3,4,5,6-pentadeuteriophenyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione unique compared to non-deuterated analogs. This labeling allows for precise tracking and analysis in various studies.
Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Eigenschaften
Molekularformel |
C13H12N2O3 |
|---|---|
Molekulargewicht |
249.28 g/mol |
IUPAC-Name |
5-(2,3,4,5,6-pentadeuteriophenyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H12N2O3/c1-2-8-13(9-6-4-3-5-7-9)10(16)14-12(18)15-11(13)17/h2-7H,1,8H2,(H2,14,15,16,17,18)/i3D,4D,5D,6D,7D |
InChI-Schlüssel |
WOIGZSBYKGQJGL-DKFMXDSJSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)NC(=O)NC2=O)CC=C)[2H])[2H] |
Kanonische SMILES |
C=CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


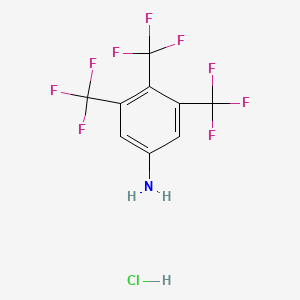
![methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;N-methylmethanamine](/img/structure/B13855556.png)
![[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B13855567.png)
